N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide
Description
N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide (CAS: 107285-30-3) is a pyridine derivative with the molecular formula C₁₈H₂₁ClN₂O and a molecular weight of 316.83 g/mol . Its structure features:
- A pyridine ring substituted at the 2-position with a carboxamide group.
- A tert-butyl group attached to the carboxamide nitrogen.
- A 3-chlorophenyl ethyl chain at the pyridine's 3-position.
This compound is synthesized via alkylation of a pyridine-2-carboxamide precursor with 3-chlorobenzyl chloride in the presence of BuLi, followed by purification .
Properties
IUPAC Name |
N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-18(2,3)21-17(22)16-14(7-5-11-20-16)10-9-13-6-4-8-15(19)12-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFUWRIGTVCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC=N1)CCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556325 | |
| Record name | N-tert-Butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107285-30-3 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107285-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107285-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation-Hydrogenation Pathway
This method, detailed in patent CN107556237B, involves two critical steps:
Step 1: Condensation of 2-Cyano-3-methylpyridine with 3-Chlorobenzaldehyde
Reaction of 2-cyano-3-methylpyridine and 3-chlorobenzaldehyde under basic conditions (e.g., potassium tert-butoxide in anhydrous tetrahydrofuran) yields 3-[2-(3-chlorophenyl)ethenyl]-2-pyridinecarboxamide. Optimal conditions include:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | −20°C to −15°C | Prevents side reactions |
| Reaction Time | 2–3 hours | Maximizes intermediate formation |
| Solvent System | Tetrahydrofuran (THF) | Enhances solubility |
Reported yields for this step range from 42% to 58% depending on substituent electronic effects.
Step 2: Catalytic Hydrogenation
The styryl intermediate undergoes hydrogenation using Pd/C in acetic acid to saturate the double bond, forming the phenethyl moiety. Key parameters include:
| Parameter | Value/Range | Outcome |
|---|---|---|
| Catalyst Loading | 5–10 wt% Pd/C | Completes reduction in 6–8 hours |
| Hydrogen Pressure | 1–3 atm | Balances safety and efficiency |
| Yield | 88–96% | High purity post-crystallization |
This route’s scalability is demonstrated in multi-kilogram batches with >95% purity after recrystallization.
Direct Alkylation Strategies
tert-Butyl Group Introduction
An alternative approach involves alkylating pyridine-2-carboxamide precursors with tert-butyl halides. For example, treatment of 3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide with tert-butyl bromide in the presence of lithium diisopropylamide (LDA) affords the target compound.
Reaction Optimization Insights
-
Solvent Effects : Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) due to better coordination with LDA, reducing side reactions.
-
Temperature Control : Maintaining −78°C during alkylation minimizes tert-butyl group elimination.
-
Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) achieves ≥98% purity.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols emphasize continuous flow reactors for the condensation step, enhancing heat transfer and reaction uniformity. Key metrics include:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Throughput | 50 kg/week | 200 kg/week |
| Purity | 95% | 97% |
| Solvent Consumption | 10 L/kg product | 6 L/kg product |
Crystallization Protocols
Final purification employs anti-solvent crystallization using ethanol/water mixtures (80:20 v/v), yielding needle-like crystals with 99.5% purity.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Condensation-Hydrogenation | 78% | 95–97% | High |
| Direct Alkylation | 65% | 98% | Moderate |
Cost-Benefit Considerations
-
Condensation-Hydrogenation : Higher yields offset Pd/C catalyst costs.
-
Direct Alkylation : Lower catalyst requirements but limited to small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:
- Oxidation : The compound can be oxidized using agents like potassium permanganate to yield carboxylic acids or ketones.
- Reduction : Reduction reactions with lithium aluminum hydride can produce alcohols or amines.
- Substitution Reactions : Nucleophilic substitutions can occur where nucleophiles replace specific functional groups in the molecule.
Biological Research
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies have indicated that derivatives of pyridine carboxamides may exhibit antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Activity : Preliminary research suggests that this compound could have anticancer properties, possibly through mechanisms involving apoptosis or cell cycle arrest.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry for its potential therapeutic effects. Researchers are exploring its application in treating various diseases due to its ability to interact with specific biological targets. The mechanism of action typically involves binding to receptors or enzymes, modulating their activity, and leading to desired biological outcomes .
Industrial Applications
In industry, this compound is being explored for:
- Material Development : Its unique chemical structure may lead to the development of new materials with specific properties.
- Chemical Processes : The compound's reactivity makes it suitable for use in various chemical processes and formulations .
Case Study 1: Antimicrobial Activity
A study conducted on pyridine derivatives, including this compound, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications in the chlorophenyl group could enhance activity against resistant strains.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines showed that this compound could induce apoptosis in certain types of cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for therapeutic intervention .
Mechanism of Action
The mechanism of action of N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of pyridine carboxamides are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Impact of Substituent Modifications
- Position of Carboxamide Group : Moving the carboxamide from the pyridine's 2-position (target compound) to the 3-position (e.g., N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide) reduces enzyme inhibition efficacy due to altered binding interactions .
- Halogen Substitution : Replacing chlorine with fluorine or bromine (e.g., in halogenated pyridine-4-carboxamides) modulates lipophilicity and receptor selectivity. Fluorine enhances metabolic stability, while bromine increases molecular weight and alters reactivity .
- tert-Butyl Group : The bulky tert-butyl group in the target compound improves metabolic stability and bioavailability compared to analogs with smaller substituents (e.g., methyl or methoxy groups) .
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis route (alkylation with 3-chlorobenzyl chloride) allows scalable production, unlike more complex derivatives requiring multi-step protocols .
- Structure-Activity Relationship (SAR) :
- The 3-chlorophenyl ethyl chain is critical for hydrophobic interactions in antimicrobial assays .
- Removing the tert-butyl group (e.g., in 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile ) abolishes enzyme inhibition, highlighting its role in stabilizing the active conformation .
Biological Activity
N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide, a synthetic organic compound with the molecular formula and a molecular weight of approximately 316.83 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of pyridine carboxamides and is characterized by a tert-butyl group, a chlorophenyl group, and a pyridine ring. The synthesis typically involves several steps:
- Formation of the Pyridine Ring : Utilizes methods like Hantzsch pyridine synthesis.
- Introduction of the Chlorophenyl Group : Achieved through Friedel-Crafts acylation.
- Attachment of the tert-Butyl Group : Conducted via nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study focusing on its efficacy against various bacterial strains demonstrated notable inhibitory effects, suggesting its potential as an antibacterial agent. The compound's structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against T-lymphoblastic cell lines. The cytotoxicity was assessed using cell viability assays, revealing IC50 values in the nanomolar range (e.g., 9 nM for specific T-cell lines). The selectivity for cancerous cells over normal cells indicates a promising therapeutic window for further development.
| Cell Line | IC50 (nM) | Selectivity |
|---|---|---|
| CCRF-CEM | 9 | High |
| MOLT-4 | 10 | High |
| Jurkat | 12 | High |
The mechanism by which this compound exerts its biological effects is thought to involve:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
- Inhibition of Key Pathways : It has been shown to inhibit pathways critical for cell proliferation and survival in cancer cells.
Case Studies
- Study on Anticancer Efficacy : A comprehensive study evaluated the effects of this compound on T-lymphoblastic leukemia cells. Results indicated significant apoptosis induction through mitochondrial pathways, supported by flow cytometry analysis.
- Antimicrobial Evaluation : Another investigation assessed its effectiveness against Staphylococcus aureus and Escherichia coli. The results highlighted a dose-dependent response, with significant bacterial growth inhibition observed at concentrations above 5 μg/mL.
Structure-Activity Relationship (SAR)
The presence of the chlorophenyl group is crucial for enhancing biological activity. Modifications on this moiety could lead to derivatives with improved potency and selectivity. Preliminary SAR studies suggest that electron-withdrawing groups can enhance the compound's interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is synthesized via a two-step process:
Alcoholysis : React 3-methylpyridine-2-carbonitrile with hot tert-butanol and H₂SO₄ to form N-tert-butylcarboxamide (intermediate II).
Alkylation : Treat intermediate II with 3-chlorobenzyl chloride and BuLi in THF under anhydrous conditions to yield the target compound .
- Optimization Tips :
- Control moisture rigorously during BuLi handling to prevent side reactions.
- Monitor reaction temperature (e.g., THF reflux at ~66°C) to balance reaction rate and byproduct formation.
- Use column chromatography with silica gel (e.g., hexane/ethyl acetate gradient) for purification .
Q. What analytical techniques are recommended for purity assessment and structural confirmation of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., λ = 254 nm) to verify ≥98% purity .
- Structural Confirmation :
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., δ ~7.3 ppm for aromatic protons).
- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H]⁺ via ESI-MS) .
- Elemental Analysis : Validate C, H, N, and Cl percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) during characterization?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous proton environments by determining the crystal structure. For example, use ORTEP-3 software to visualize bond angles and confirm substituent positions .
- Dynamic NMR Studies : Analyze variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation around the pyridine-carboxamide bond) .
- Cross-Validation : Compare experimental data with synthetic intermediates (e.g., tert-butylcarboxamide precursor) to isolate spectral contributions .
Q. What strategies are effective in elucidating the crystal structure of this compound and its derivatives?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation of a saturated DCM/hexane solution at 4°C.
- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect reflection data up to θ = 25°.
- Structure Refinement : Apply SHELXL-97 for full-matrix least-squares refinement, achieving R-factors < 0.05 .
- Software : Visualize thermal ellipsoids and hydrogen bonding using ORTEP-3 .
Q. How can researchers analyze potential byproducts from alkylation steps, and what mitigation approaches are recommended?
- Methodological Answer :
- Byproduct Identification :
- LC-MS/MS : Detect trace impurities (e.g., di-alkylated products or tert-butanol adducts).
- Isolation : Use preparative TLC to separate byproducts for structural analysis .
- Mitigation :
- Stoichiometry Control : Limit BuLi equivalents to prevent over-alkylation.
- Temperature Modulation : Conduct reactions at −78°C to favor mono-alkylation .
Data Contradiction and Experimental Design
Q. How should researchers address contradictions in biological activity data when testing this compound as a kinase inhibitor precursor?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends.
- Control Experiments : Include known kinase inhibitors (e.g., staurosporine) to validate assay conditions.
- Metabolite Screening : Use LC-MS to rule out decomposition products interfering with activity .
Q. What computational methods can predict the compound’s reactivity in further functionalization (e.g., Suzuki coupling)?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron density at reactive sites (e.g., pyridine C-4 position).
- Docking Studies : Model interactions with palladium catalysts to predict coupling efficiency .
- Solvent Effects : Simulate THF vs. DMF environments to guide solvent selection .
Application-Oriented Questions
Q. How can this compound serve as a building block for synthesizing polycyclic heteroaromatic systems?
- Methodological Answer :
- Cyclization : React with POCl₃ under reflux to form a nitrile intermediate, then condense with Grignard reagents (e.g., 1-methylpiperidin-4-ylmagnesium chloride) to generate fused pyridopyrimidines .
- Cross-Coupling : Employ Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the pyridine core .
Q. What protocols validate the stability of this compound under long-term storage conditions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
